REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][C:4]=1[N+:13]([O-])=O.[H][H]>O1CCOCC1.[OH-].[Pd+2].[OH-]>[NH2:13][C:4]1[CH:5]=[C:6]([CH:11]=[CH:12][C:3]=1[NH:2][CH3:1])[C:7]([O:9][CH3:10])=[O:8] |f:3.4.5|
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Name
|
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
CNC1=C(C=C(C(=O)OC)C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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125 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
6.3 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[Pd+2].[OH-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Insoluble matter was removed by filtration
|
Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (eluting solvent; ethyl acetate:n-hexane 1:4→2:3)
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C(=O)OC)C=CC1NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.3 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 61.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |